tert-Butyl (3S,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate
CAS No.:
Cat. No.: VC16242473
Molecular Formula: C11H21FN2O2
Molecular Weight: 232.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21FN2O2 |
|---|---|
| Molecular Weight | 232.29 g/mol |
| IUPAC Name | tert-butyl (3S,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-5-4-8(6-13)9(12)7-14/h8-9H,4-7,13H2,1-3H3/t8-,9+/m0/s1 |
| Standard InChI Key | PWWDRFMQLZQJAY-DTWKUNHWSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)F)CN |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)F)CN |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s molecular formula is C₁₁H₂₁FN₂O₂, with a molecular weight of 232.29 g/mol. Its IUPAC name, tert-butyl (3S,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate, reflects the following features:
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A piperidine ring with fluorine at C3 and aminomethyl (-CH₂NH₂) at C4.
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A tert-butyloxycarbonyl (Boc) protective group at the piperidine nitrogen .
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Stereochemistry: The (3S,4S) configuration ensures spatial alignment critical for biological interactions .
The isomeric SMILES string, CC(C)(C)OC(=O)N1CCC@HCN, encodes its stereochemical details.
Physicochemical Properties
Key predicted properties include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 285.6 ± 40.0 °C | |
| Density | 1.11 ± 0.1 g/cm³ | |
| pKa | 8.88 ± 0.40 | |
| Storage Conditions | 2–8°C, protected from light |
The Boc group enhances solubility in organic solvents, while the fluorine atom increases electronegativity and metabolic stability .
Synthesis and Optimization
Asymmetric Synthesis Strategies
Synthesis typically involves multi-step sequences to introduce stereochemistry and functional groups:
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Piperidine Ring Formation: Cyclization of linear precursors via reductive amination or ring-closing metathesis.
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Fluorination: Electrophilic fluorination agents (e.g., Selectfluor®) or nucleophilic substitution to install fluorine at C3 .
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Aminomethyl Introduction: Mannich reactions or reductive amination of ketones to add the -CH₂NH₂ group.
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Boc Protection: Treatment with di-tert-butyl dicarbonate to shield the amine .
Stereochemical Control
Achieving the (3S,4S) configuration requires chiral auxiliaries or catalytic asymmetric synthesis. For example:
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Chiral Pool Synthesis: Starting from enantiopure amino acids or sugars.
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Organocatalysts: Proline-derived catalysts to induce stereoselectivity during fluorination .
Key Challenges
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Enantiomeric Purity: Minor stereochemical impurities can drastically alter biological activity.
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Scalability: Multi-step sequences often suffer from low yields, necessitating process optimization.
Comparative Analysis with Structural Analogs
The compound’s activity is highly stereochemistry-dependent. Comparisons with related derivatives include:
The (3S,4S) configuration optimizes target engagement and pharmacokinetics .
Research Challenges and Future Directions
Synthetic Hurdles
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Catalyst Development: Improving enantioselectivity in fluorination steps.
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Green Chemistry: Reducing reliance on hazardous reagents (e.g., Pd/C) .
Biological Evaluation
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In Vivo Studies: Limited data on toxicity and pharmacokinetics necessitate further preclinical profiling.
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Target Identification: High-throughput screening to uncover novel therapeutic targets.
Computational Modeling
Molecular dynamics simulations predict binding modes with JAK and PDE4, guiding structure-based design.
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